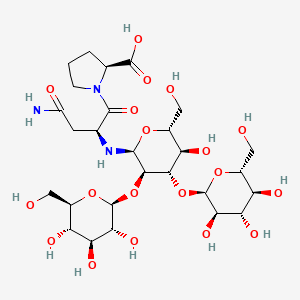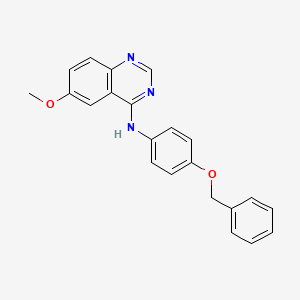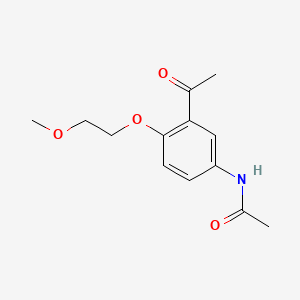
Eplerenone
Overview
Description
Eplerenone is a steroidal antimineralocorticoid of the spirolactone group and a selective aldosterone receptor antagonist. It is primarily used to treat chronic heart failure and high blood pressure, particularly in individuals with resistant hypertension due to elevated aldosterone levels . This compound works by blocking the action of aldosterone, a hormone that increases blood pressure by causing the body to retain sodium and water .
Mechanism of Action
Target of Action
Eplerenone is a selective aldosterone receptor antagonist . It primarily targets the mineralocorticoid receptors in the body . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .
Mode of Action
This compound works by binding to the mineralocorticoid receptor , thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . Aldosterone is a hormone that causes the body to retain sodium and water, which can increase blood pressure . By blocking aldosterone, this compound helps decrease the amount of sodium and water the body retains .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to up-regulate Klotho, HSP70, sirtuins, and PGC-1α, which help preserve mitochondrial function and cell survival . Additionally, it suppresses the NF-κB signaling pathway, thereby hindering renal inflammation . This compound also affects the phosphatidylinositol 3-kinase/Akt and GSK-3β signaling pathways .
Pharmacokinetics
This compound is metabolized by the liver enzyme CYP3A4 . It has a half-life of 4-6 hours . After oral administration, this compound reaches peak plasma concentrations approximately 1.5 hours post-dose . It is excreted in urine (67%) and feces (32%) .
Result of Action
The molecular and cellular effects of this compound’s action include sustained increases in plasma renin and serum aldosterone, consistent with inhibition of the negative regulatory feedback of aldosterone on renin secretion . It also reduces arterial stiffness and vascular endothelial dysfunction . In terms of cellular effects, this compound has been shown to alter intracellular pH and calcium levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. When combined with ACE inhibitors, beta blockers, or Bactrim® (trimethoprim/sulfamethoxazole), it may produce severe hyperkalemia . Furthermore, the efficacy of this compound can be influenced by the patient’s sodium intake, as sodium plays a central role in the pathogenesis of cardiovascular damage .
Biochemical Analysis
Biochemical Properties
Eplerenone functions by binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone. This inhibition leads to increased plasma renin and serum aldosterone levels due to the disruption of the negative feedback loop . This compound selectively interacts with recombinant human mineralocorticoid receptors, showing minimal binding to glucocorticoid, progesterone, and androgen receptors . This selective binding is crucial for its therapeutic effects, as it prevents the adverse effects associated with non-selective aldosterone antagonists.
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the cardiovascular system. By blocking aldosterone, this compound reduces sodium reabsorption and potassium excretion in epithelial cells of the kidney . This action decreases blood volume and lowers blood pressure. Additionally, this compound has been shown to reduce vascular and myocardial fibrosis, attenuate endothelial dysfunction, and decrease cardiac hypertrophy . These cellular effects are mediated through the inhibition of aldosterone-induced signaling pathways, which include the reduction of pro-inflammatory cytokines and oxidative stress markers .
Molecular Mechanism
At the molecular level, this compound binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects . This binding inhibits the transcription of aldosterone-responsive genes involved in sodium and water retention . This compound’s selective binding to the mineralocorticoid receptor, without significant interaction with other steroid hormone receptors, minimizes the risk of side effects such as gynecomastia and impotence . The blockade of aldosterone’s action also leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes, contributing to its cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolized primarily by the liver enzyme CYP3A4, with a half-life of approximately 4-6 hours . Studies have shown that this compound maintains its efficacy over extended periods, with sustained reductions in blood pressure and improvements in heart failure symptoms . Long-term use may require monitoring for potential hyperkalemia and renal function impairment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses of this compound have been shown to reduce blood pressure, decrease cardiac and renal fibrosis, and improve survival rates in models of heart failure . High doses may lead to adverse effects such as hyperkalemia and renal dysfunction . The therapeutic window for this compound is thus critical for maximizing its benefits while minimizing risks.
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 . The major metabolic pathways include 6β- and 21-hydroxylation and 3-keto reduction . These metabolic processes do not produce active metabolites, indicating that the parent compound is primarily responsible for its pharmacological effects . The metabolism of this compound can be influenced by other drugs that induce or inhibit CYP3A4, necessitating careful consideration of potential drug interactions .
Transport and Distribution
This compound is transported and distributed within the body with approximately 50% binding to plasma proteins, primarily albumin . Its volume of distribution ranges from 43 to 90 liters, indicating extensive distribution into extravascular tissues . This distribution is essential for its therapeutic effects, as it allows this compound to reach target tissues such as the heart and kidneys.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it binds to the mineralocorticoid receptor . Upon binding, the this compound-receptor complex translocates to the nucleus, where it inhibits the transcription of aldosterone-responsive genes . This nuclear translocation is crucial for its ability to modulate gene expression and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of eplerenone involves several steps. One common method includes the selective epoxidation of 17α-hydroxyl-3-oxo-γ-lactone-pregn-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester in the presence of a side reaction inhibitor, trichloroacetonitrile, an oxidant, and a phosphate buffer system . The crude this compound obtained is then recrystallized to yield pure this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of phosphorous pentachloride and boron trihalide for the dehydration reaction, followed by epoxidation to obtain this compound . This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Eplerenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, such as 6β-hydroxy-eplerenone.
Reduction: Reduction reactions can modify the ketone group in this compound to form alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the lactone ring, to form different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and trichloroacetonitrile.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Eplerenone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of aldosterone receptor antagonists.
Biology: this compound is used to study the effects of aldosterone on cellular processes and its role in various diseases.
Comparison with Similar Compounds
Spironolactone: Another aldosterone receptor antagonist, but less selective compared to eplerenone.
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.
Amlodipine: A calcium channel blocker used for the treatment of hypertension.
Comparison: this compound is more selective for the mineralocorticoid receptor compared to spironolactone, resulting in fewer side effects related to androgen and progesterone receptors . Unlike lisinopril and amlodipine, this compound specifically targets aldosterone-mediated pathways, making it particularly effective in patients with resistant hypertension due to hyperaldosteronism .
This compound’s unique selectivity and mechanism of action make it a valuable therapeutic agent in the management of cardiovascular diseases and hypertension.
Properties
CAS No. |
107724-20-9 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl (1R,2S,14S,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1 |
InChI Key |
JUKPWJGBANNWMW-GHBUSXCZSA-N |
SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC(C3[C@]24C(O4)C[C@]5(C3CC[C@]56CCC(=O)O6)C)C(=O)OC |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Appearance |
Solid powder |
Color/Form |
White to off-white crystalline powder |
Key on ui other cas no. |
107724-20-9 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Slightly soluble Very slightly soluble in water, with its solubility essentially pH dependent |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone eplerenon eplerenone Inspra |
vapor_pressure |
1.5X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)
![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)






